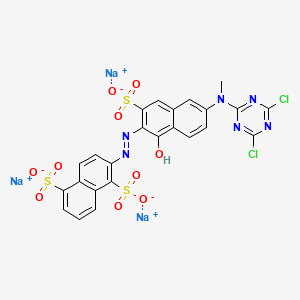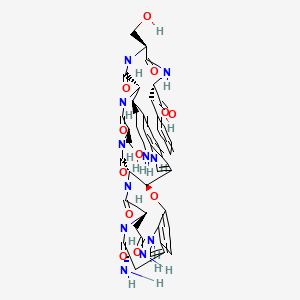
4'-Ethynyl-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Ethynyl-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is particularly noted for its potential as an anticancer agent, specifically targeting hematologic malignancies such as diffuse large B-cell lymphoma and acute lymphoblastic leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2’-deoxycytidine typically involves the modification of 2’-deoxycytidineThis can be achieved through various chemical reactions, including Sonogashira coupling, which involves the reaction of a halogenated sugar derivative with an ethynyl compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 4’-Ethynyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Ethynyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various modified nucleosides, which can have different biological activities and properties .
Applications De Recherche Scientifique
4’-Ethynyl-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Utilized in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting hematologic malignancies.
Industry: Employed in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
The mechanism of action of 4’-Ethynyl-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator, leading to replication fork arrest and accumulation of cells in the S-phase. This results in the induction of replicative stress and subsequent cell death. The compound requires phosphorylation by deoxycytidine kinase for its activity and is resistant to deamination by cytidine deaminase .
Comparaison Avec Des Composés Similaires
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): Another nucleoside analog used in cancer therapy.
1-β-D-Arabinofuranosylcytosine (Cytarabine): Used in the treatment of acute myeloid leukemia.
5-Aza-2’-deoxycytidine (Decitabine): Employed in the treatment of myelodysplastic syndromes.
Uniqueness: 4’-Ethynyl-2’-deoxycytidine is unique due to its resistance to deamination and its ability to induce replicative stress more effectively than other nucleoside analogs. This makes it a promising candidate for the treatment of certain types of cancer .
Propriétés
Formule moléculaire |
C11H13N3O4 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
4-amino-1-[(2R,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13N3O4/c1-2-11(6-15)7(16)5-9(18-11)14-4-3-8(12)13-10(14)17/h1,3-4,7,9,15-16H,5-6H2,(H2,12,13,17)/t7?,9-,11-/m1/s1 |
Clé InChI |
MSPJPGIGNWYLAC-MOBVGWBASA-N |
SMILES isomérique |
C#C[C@]1(C(C[C@@H](O1)N2C=CC(=NC2=O)N)O)CO |
SMILES canonique |
C#CC1(C(CC(O1)N2C=CC(=NC2=O)N)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)


![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)




![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)

